molecular formula C11H14O2 B13576487 Methyl 3-ethyl-2-methylbenzoate

Methyl 3-ethyl-2-methylbenzoate

Cat. No.: B13576487
M. Wt: 178.23 g/mol
InChI Key: ANINDGXRPJOMES-UHFFFAOYSA-N
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Description

Preparation Methods

Methyl 3-ethyl-2-methylbenzoate can be synthesized through the esterification of 3-ethyl-2-methylbenzoic acid with methanol in the presence of an acidic catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester . Industrial production methods may involve continuous distillation or the use of solid acid catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Methyl 3-ethyl-2-methylbenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration and sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 3-ethyl-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-ethyl-2-methylbenzoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to hydrolysis and the release of the corresponding acid and alcohol. These interactions can influence various biochemical pathways .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

methyl 3-ethyl-2-methylbenzoate

InChI

InChI=1S/C11H14O2/c1-4-9-6-5-7-10(8(9)2)11(12)13-3/h5-7H,4H2,1-3H3

InChI Key

ANINDGXRPJOMES-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)OC)C

Origin of Product

United States

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